molecular formula C21H22N6O4 B15001608 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-[(4-methoxyphenyl)carbonyl]-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B15001608
M. Wt: 422.4 g/mol
InChI Key: VIVHBVHMYYNJPX-UHFFFAOYSA-N
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Description

2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[310]HEX-2-ENE-1,5-DICARBONITRILE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Various functional groups are introduced through substitution reactions.

    Final modifications: The final structure is achieved through specific reactions such as amination and esterification under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes:

    Scaling up the reaction: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent to achieve the best results.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction pathways.

    Alter gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE include:

Uniqueness

The uniqueness of 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE lies in its complex bicyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

2-amino-6-(4-methoxybenzoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C21H22N6O4/c1-12(2)26-30-21(31-27-13(3)4)20(11-23)17(19(20,10-22)18(24)25-21)16(28)14-6-8-15(29-5)9-7-14/h6-9,17H,1-5H3,(H2,24,25)

InChI Key

VIVHBVHMYYNJPX-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C2(C(C2(C(=N1)N)C#N)C(=O)C3=CC=C(C=C3)OC)C#N)ON=C(C)C)C

Origin of Product

United States

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